3-Chloro-5-fluoroisoquinoline-4-carboxylic acid
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Overview
Description
3-Chloro-5-fluoroisoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of chlorine and fluorine atoms attached to the isoquinoline ring, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chloro-5-fluoroaniline with pyruvic acid and benzaldehyde in ethanol, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
3-Chloro-5-fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-fluoroisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-5-fluoroisoquinoline-4-carboxylic acid can be compared with other similar compounds such as:
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: This compound has similar structural features but different substituents, leading to variations in chemical reactivity and biological activity.
Quinoline and Isoquinoline Derivatives: These compounds share the core isoquinoline structure but differ in the type and position of substituents, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
Molecular Formula |
C10H5ClFNO2 |
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Molecular Weight |
225.60 g/mol |
IUPAC Name |
3-chloro-5-fluoroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-8(10(14)15)7-5(4-13-9)2-1-3-6(7)12/h1-4H,(H,14,15) |
InChI Key |
XXJCFMCRNYPRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)F)C(=O)O)Cl |
Origin of Product |
United States |
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